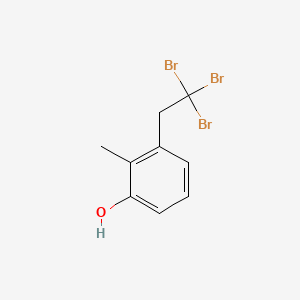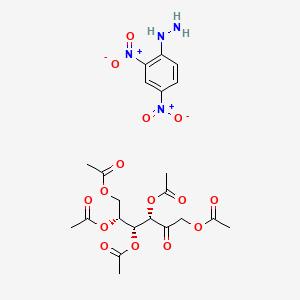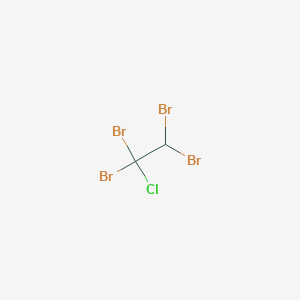![molecular formula C10H16SeSn B14324129 Trimethyl[(phenylselanyl)methyl]stannane CAS No. 103596-69-6](/img/structure/B14324129.png)
Trimethyl[(phenylselanyl)methyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(phenylselanyl)methyl]stannane is an organotin compound with the molecular formula C10H16SnSe. This compound is characterized by the presence of a tin (Sn) atom bonded to three methyl groups and a phenylselanyl group. It is a member of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(phenylselanyl)methyl]stannane can be synthesized through the reaction of trimethyltin chloride with phenylselanyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
(CH3)3SnCl+C6H5SeCl+NaH→(CH3)3SnCH2SeC6H5+NaCl+H2
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory-scale preparation. Industrial processes would likely involve larger reaction vessels, more stringent control of reaction conditions, and purification steps such as distillation or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(phenylselanyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyl[(phenylselanyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used to study the biological activity of organotin and organoselenium compounds.
Medicine: Research into its potential as an anticancer or antimicrobial agent is ongoing.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Trimethyl[(phenylselanyl)methyl]stannane exerts its effects involves the interaction of the tin and selenium atoms with biological molecules. The tin atom can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. The selenium atom can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenylmethyl)stannane: Similar structure but lacks the selenium atom.
Trimethyl(phenylethynyl)stannane: Contains an ethynyl group instead of a phenylselanyl group.
Trimethyl(phenylthio)methylstannane: Contains a sulfur atom instead of selenium.
Uniqueness
Trimethyl[(phenylselanyl)methyl]stannane is unique due to the presence of both tin and selenium atoms, which confer distinct chemical reactivity and potential biological activity. The combination of these elements allows for unique applications in synthesis and research that are not possible with other organotin compounds.
Properties
CAS No. |
103596-69-6 |
|---|---|
Molecular Formula |
C10H16SeSn |
Molecular Weight |
333.91 g/mol |
IUPAC Name |
trimethyl(phenylselanylmethyl)stannane |
InChI |
InChI=1S/C7H7Se.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-6H,1H2;3*1H3; |
InChI Key |
DVJJZYMRMHGROZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)


![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)


![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
